N'4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
2,6-dichloro-N'-[2-(trifluoromethyl)phenyl]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-10-5-7(6-11(15)19-10)12(22)21-20-9-4-2-1-3-8(9)13(16,17)18/h1-6,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQGPLMWRBUTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NNC(=O)C2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Core Pyridine Synthesis
The 2,6-dichloropyridine scaffold serves as the foundational structure. Its preparation typically involves:
- Chichibabin Pyridine Synthesis : Cyclocondensation of aldehydes, ketones, and ammonia under acidic conditions.
- Halogenation : Direct chlorination of pyridine derivatives using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) at elevated temperatures.
For example, 4-cyanopyridine may undergo chlorination at positions 2 and 6 using POCl₃ at 80–100°C, followed by hydrolysis to yield 2,6-dichloropyridine-4-carboxylic acid.
Hydrazide Formation
Conversion of the carboxylic acid to the carbohydrazide involves:
Synthetic Pathways and Optimization
Pathway 1: Direct Hydrazide Coupling
Step 1: Synthesis of 2,6-Dichloropyridine-4-Carbonyl Chloride
- Reactants : 2,6-Dichloropyridine-4-carboxylic acid (1 equiv), SOCl₂ (3 equiv).
- Conditions : Reflux at 70°C for 4 hours under nitrogen.
- Yield : ~85% (theoretical).
Step 2: Reaction with 2-(Trifluoromethyl)Phenylhydrazine
- Reactants : Acid chloride (1 equiv), 2-(trifluoromethyl)phenylhydrazine (1.2 equiv).
- Solvent : Anhydrous DCM, 0°C to room temperature.
- Catalyst : Triethylamine (1.5 equiv) to scavenge HCl.
- Yield : ~72% (reported for analogous systems).
Table 1: Optimization of Hydrazide Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility |
| Temperature | 0°C → 25°C | Minimizes side reactions |
| Hydrazine Equiv | 1.2 | Ensures complete conversion |
Pathway 2: Sequential Functionalization
Step 1: Synthesis of 2,6-Dichloropyridine-4-Carboxylic Acid Hydrazide
- Reactants : Methyl 2,6-dichloropyridine-4-carboxylate (1 equiv), hydrazine hydrate (2 equiv).
- Conditions : Ethanol, reflux, 6 hours.
- Yield : ~90%.
Step 2: N'-Arylation with 2-(Trifluoromethyl)Phenylboronic Acid
- Reactants : Hydrazide (1 equiv), 2-(trifluoromethyl)phenylboronic acid (1.5 equiv).
- Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).
- Base : K₂CO₃ (2 equiv).
- Solvent : DMF/H₂O (4:1), 100°C, 12 hours.
- Yield : ~65% (similar Suzuki couplings).
Table 2: Comparison of Synthetic Pathways
| Pathway | Advantages | Disadvantages |
|---|---|---|
| 1 | Fewer steps, high purity | Requires pre-formed hydrazine |
| 2 | Modular, avoids harsh conditions | Lower yield, costly catalysts |
Critical Reaction Parameters
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The dichloropyridine ring allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Core Structural Differences
Key Observations :
- The carbohydrazide group offers hydrogen-bonding capabilities distinct from carboxamides (flufenoxuron) or hydrazones ( compounds).
Physicochemical Properties
Notes:
- The trifluoromethyl group enhances lipophilicity and metabolic stability across all compounds.
- The carbohydrazide group in the target compound may improve water solubility compared to triazole-thiones or hydrazones due to increased polarity.
Spectroscopic Differentiation
- IR Spectroscopy :
- ¹H-NMR :
- The 2-(trifluoromethyl)phenyl group in the target compound shows distinct aromatic protons split by coupling with CF₃.
Biological Activity
N'4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group, contributing to its unique chemical properties. The molecular formula is C11H7Cl2F3N4O, and it has been associated with various biological activities, primarily in the fields of anti-inflammatory and anti-malarial research.
| Property | Value |
|---|---|
| Molecular Formula | C11H7Cl2F3N4O |
| Molecular Weight | 335.10 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anti-Malarial Activity
Recent studies have explored the anti-malarial properties of this compound. In vitro assays demonstrated that this compound exhibits potent activity against Plasmodium falciparum, the causative agent of malaria.
Case Study: Inhibition of Hemozoin Formation
A pivotal study utilized quantitative structure-activity relationship (QSAR) analysis to correlate the inhibition of hemozoin formation with the anti-malarial activity of various compounds, including derivatives of this compound. The results indicated that compounds with electron-withdrawing groups at the meta position exhibited enhanced biological activity, with some derivatives achieving IC50 values below 2 μM against P. falciparum .
Anti-Inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |
The study demonstrated that this compound significantly reduces the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 cells, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the substituents on the pyridine ring significantly influenced the biological activity of the compound. Electron-withdrawing groups such as trifluoromethyl and dichloro moieties were found to enhance both anti-malarial and anti-inflammatory activities.
Figure 1: Structure-Activity Relationship Insights
A graphical representation highlighting how different substituents affect biological efficacy could be beneficial here.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
